3-(5-(2-Chlorophenyl)furan-2-yl)-N-(2,4-dimethylphenyl)acrylamide
Description
Properties
CAS No. |
853356-00-0 |
|---|---|
Molecular Formula |
C21H18ClNO2 |
Molecular Weight |
351.8 g/mol |
IUPAC Name |
(E)-3-[5-(2-chlorophenyl)furan-2-yl]-N-(2,4-dimethylphenyl)prop-2-enamide |
InChI |
InChI=1S/C21H18ClNO2/c1-14-7-10-19(15(2)13-14)23-21(24)12-9-16-8-11-20(25-16)17-5-3-4-6-18(17)22/h3-13H,1-2H3,(H,23,24)/b12-9+ |
InChI Key |
PRIRYYSGSIPODI-FMIVXFBMSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3Cl)C |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C=CC2=CC=C(O2)C3=CC=CC=C3Cl)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
-
Knoevenagel Condensation : Benzoylacetonitrile reacts with phenylglyoxal in the presence of triethylamine (TEA) and tert-butyl hydroperoxide (TBHP) to form a Michael acceptor intermediate.
-
Michael Addition : A second equivalent of aroylacetonitrile attacks the α,β-unsaturated carbonyl system, generating a resonance-stabilized adduct.
-
Selective Amidation : In situ-generated 2-oxoacid facilitates monoamidation of the intermediate.
-
Paal-Knorr Cyclization : Intramolecular cyclization forms the furan ring, yielding the Z-selective acrylamide product stabilized by an O–H···O hydrogen bond.
Key Parameters
Optimization Insights
-
Base Selection : TEA outperforms morpholine or DBU in minimizing byproducts like phenylglyoxylic acid.
-
Oxidant Role : TBHP promotes intermediate oxidation, critical for cyclization.
Palladium-Catalyzed Cross-Coupling and Cyclization
A palladium-mediated strategy, adapted from RSC Supporting Information, enables the construction of the furan-acrylamide scaffold via β-chloroenone intermediates. This method is ideal for introducing diverse substituents on the furan ring.
General Procedure
-
Acrylamide Formation : Reacting acryloyl chloride with 2,4-dimethylaniline in CHCl/NEt yields the unsubstituted acrylamide.
-
Alkylation : Treating the acrylamide with NaH and alkyl halides in THF introduces substituents.
-
Palladium-Catalyzed Cyclization : Using Pd(dba) (5 mol%), PPh (20 mol%), and CsCO in PhMe/MeCN (1:1) at 100°C for 24 hours forms the furan ring.
Critical Parameters
| Parameter | Value |
|---|---|
| Catalyst | Pd(dba)/PPh |
| Base | CsCO (3.5 equiv.) |
| Solvent | Toluene/acetonitrile (1:1) |
| Temperature | 100°C |
| Yield (Analogous Cases) | 50–70% |
Stepwise Synthesis via Pre-Formed Furan Intermediates
A modular approach involves synthesizing the 5-(2-chlorophenyl)furan-2-carbaldehyde intermediate first, followed by acrylamide coupling.
Step 1: Furan Synthesis
-
Wittig Reaction : 2-Chlorophenylacetylene reacts with acyl chlorides under Wittig conditions to form the furan core.
-
Vilsmeier-Haack Reaction : Formylation of the furan yields the 2-carbaldehyde derivative.
Step 2: Acrylamide Formation
-
Knoevenagel Condensation : The aldehyde reacts with malononitrile to form an α,β-unsaturated nitrile.
-
Amidation : Reaction with 2,4-dimethylaniline in the presence of EDCl/HOBt affords the final product.
Yield Data
| Step | Yield |
|---|---|
| Furan Synthesis | 60% |
| Acrylamide Formation | 75% |
Comparative Analysis of Methods
The table below evaluates the efficiency, scalability, and practicality of each method:
Mechanistic Considerations and Stereochemical Outcomes
Z-Selectivity in Tandem Method
The Z-configuration of the acrylamide moiety in the one-pot method arises from intramolecular hydrogen bonding between the hydroxyl and carbonyl groups, as confirmed by X-ray crystallography in analogous compounds. This interaction stabilizes the Z-isomer, making it the predominant product.
Challenges and Optimization Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
3-(5-(2-Chlorophenyl)furan-2-yl)-N-(2,4-dimethylphenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The acrylamide moiety can be reduced to form amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced acrylamide derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
3-(5-(2-Chlorophenyl)furan-2-yl)-N-(2,4-dimethylphenyl)acrylamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(5-(2-Chlorophenyl)furan-2-yl)-N-(2,4-dimethylphenyl)acrylamide depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.
Material Properties: Its structure allows for specific interactions with other molecules, leading to unique material properties.
Comparison with Similar Compounds
Key Structural Analogues
The following table summarizes structurally related acrylamide derivatives and their properties:
Critical Structural Differences and Implications
The hydroxymethyl group in introduces polarity, likely improving solubility but limiting blood-brain barrier penetration.
The 2-chlorophenyl group in the target compound may similarly enhance binding to hydrophobic enzyme pockets (e.g., kinases) ().
Heterocyclic Modifications :
- The thiazolyl-oxadiazolyl system in 7e () introduces hydrogen-bonding and π-stacking capabilities, critical for antimicrobial activity.
Biological Activity
3-(5-(2-Chlorophenyl)furan-2-yl)-N-(2,4-dimethylphenyl)acrylamide is an organic compound that combines a furan ring with chlorophenyl and dimethylphenyl substituents. This unique structure suggests potential biological activities, particularly in pharmacological applications. Understanding its biological activity is crucial for evaluating its therapeutic potential.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 319.79 g/mol. The presence of both a furan ring and aromatic substituents enhances its chemical reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C19H16ClNO |
| Molecular Weight | 319.79 g/mol |
| Structure | Chemical Structure |
Research indicates that compounds containing furan moieties can interact with various biological pathways. Specifically, the furan ring's electron-rich nature allows it to participate in nucleophilic attack mechanisms, potentially affecting enzyme activity or receptor binding.
- Nicotinic Acetylcholine Receptors : Similar compounds have shown activity as positive allosteric modulators of nicotinic receptors, which are implicated in anxiety and depression pathways. For instance, related compounds have demonstrated anxiolytic-like effects in animal models by modulating these receptors .
- Antioxidant Activity : Some studies suggest that furans can exhibit antioxidant properties, protecting cells from oxidative stress. This is particularly relevant in cancer research, where oxidative damage plays a significant role in tumorigenesis.
Case Studies and Experimental Findings
- Anxiolytic Activity : A study on a structurally similar compound, 3-furan-2-yl-N-p-tolyl-acrylamide, revealed significant anxiolytic effects in mice at specific dosages (0.5 mg/kg), indicating that similar mechanisms may be applicable to 3-(5-(2-Chlorophenyl)furan-2-yl)-N-(2,4-dimethylphenyl)acrylamide .
- Cytoprotective Effects : Research on related compounds has shown protective effects against DNA damage induced by carcinogens, suggesting that 3-(5-(2-Chlorophenyl)furan-2-yl)-N-(2,4-dimethylphenyl)acrylamide may also possess chemopreventive properties .
Comparative Analysis with Related Compounds
To better understand the biological activity of 3-(5-(2-Chlorophenyl)furan-2-yl)-N-(2,4-dimethylphenyl)acrylamide, a comparison with similar compounds can provide insights into its potential effects.
| Compound Name | Biological Activity |
|---|---|
| 3-furan-2-yl-N-p-tolyl-acrylamide | Anxiolytic activity via α7 nicotinic receptors |
| N-(2-(3,5-dimethoxystyryl) phenyl) furan-2-carboxamide | Cytoprotective effects against carcinogens |
| 5-(2-chlorophenyl)-N-(4-chlorophenyl)-2-furamide | Antimicrobial properties |
Q & A
Basic Synthesis and Optimization
Q: What are the key steps and reaction conditions for synthesizing 3-(5-(2-Chlorophenyl)furan-2-yl)-N-(2,4-dimethylphenyl)acrylamide? A: Synthesis typically involves multi-step reactions:
- Step 1: Formation of the furan-chlorophenyl intermediate via cyclization or cross-coupling reactions under inert atmospheres (e.g., nitrogen) .
- Step 2: Acrylamide coupling using reagents like EDCI or HOBt in anhydrous solvents (e.g., dichloromethane or THF) at controlled temperatures (0–25°C) to minimize side reactions .
- Optimization: Solvent choice (polar aprotic solvents enhance nucleophilicity) and temperature gradients (e.g., reflux for 12–24 hours) improve yield (reported up to 65–75%) .
Structural Characterization Methods
Q: Which analytical techniques are most reliable for confirming the compound’s structure? A:
- NMR Spectroscopy: and NMR identify aromatic protons (6.5–8.0 ppm for chlorophenyl/furan) and acrylamide carbonyl signals (~165–170 ppm) .
- Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular weight (e.g., m/z 353.8 for [M+H]) .
- X-ray Crystallography: SHELX programs refine crystal structures, resolving bond angles and torsional strain in the furan-acrylamide backbone .
Assessing Biological Activity
Q: How can researchers design assays to evaluate this compound’s neuroprotective or antimicrobial potential? A:
- In vitro Models: Use neuronal cell lines (e.g., SH-SY5Y) for neuroprotection assays under oxidative stress (HO-induced), measuring viability via MTT .
- Antimicrobial Screening: Broth microdilution (CLSI guidelines) against Gram-positive bacteria (e.g., S. aureus), with MIC values compared to standard antibiotics .
- Mechanistic Studies: Surface plasmon resonance (SPR) or ITC quantify binding affinity to targets like sortase A (K values <10 µM indicate high potency) .
Advanced: Structure-Activity Relationship (SAR) Studies
Q: How do substituent variations influence bioactivity? A:
- Chlorophenyl vs. Dichlorophenyl: Chlorine at the ortho position (2-Cl) enhances antimicrobial activity due to increased lipophilicity and membrane penetration. Dichloro analogs show reduced solubility, limiting bioavailability .
- Acrylamide Modifications: Replacing the 2,4-dimethylphenyl group with morpholine (e.g., ) improves CNS permeability but reduces thermal stability .
- Furan Ring Substitutions: 5-Methylfuran derivatives exhibit higher oxidative stability but lower binding to cytochrome P450 enzymes .
Resolving Data Contradictions in Crystallography
Q: How to address discrepancies in crystallographic data (e.g., bond length variations)? A:
- Refinement Protocols: Use SHELXL’s restraints for anisotropic displacement parameters to resolve ambiguities in electron density maps .
- Validation Tools: CheckPLAT or MoPro validates hydrogen bonding and van der Waals contacts. Discrepancies >0.05 Å require re-measurement of diffraction data .
Computational Modeling for Target Binding
Q: What computational strategies predict binding modes with biological targets? A:
- Docking Studies: AutoDock Vina or Glide simulate interactions with sortase A (PDB: 1T2W), prioritizing poses with hydrogen bonds to Thr180 and hydrophobic contacts with Leu118 .
- MD Simulations: GROMACS runs (50 ns) assess stability of ligand-protein complexes; RMSD <2.0 Å indicates favorable binding .
Solubility Challenges in In Vitro Assays
Q: How to improve aqueous solubility for cell-based studies? A:
- Co-solvent Systems: Use DMSO:PBS (≤1% v/v) or cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
- Prodrug Design: Introduce phosphate esters at the acrylamide nitrogen, which hydrolyze in physiological conditions .
By-Product Analysis in Synthesis
Q: How to identify and mitigate side products during synthesis? A:
- HPLC-MS Monitoring: Reverse-phase C18 columns (ACN/water gradient) detect impurities (e.g., unreacted furan intermediates) .
- Side Reactions: Michael adducts form if acrylation occurs at elevated temperatures; control via slow reagent addition and ice baths .
Oxidative Stability in Storage
Q: What strategies prevent degradation during long-term storage? A:
- Light Sensitivity: Store in amber vials under argon at −20°C to prevent furan ring photooxidation .
- Lyophilization: Freeze-dry as a citrate salt to enhance stability (>24 months at −80°C) .
Synergistic Combinations with Other Compounds
Q: How to design combination therapies using this compound? A:
- Antimicrobial Synergy: Pair with β-lactams (e.g., ampicillin) against MRSA; checkerboard assays calculate fractional inhibitory concentration (FIC) indices <0.5 .
- Neuroprotection: Co-administer with antioxidants (e.g., glutathione) to amplify ROS scavenging in neuronal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
